molecular formula C24H20N2O2S B2388362 3-{[2-(2,4-dimethylphenyl)-2-oxoethyl]thio}-1-(1-naphthyl)pyrazin-2(1H)-one CAS No. 1115409-31-8

3-{[2-(2,4-dimethylphenyl)-2-oxoethyl]thio}-1-(1-naphthyl)pyrazin-2(1H)-one

Cat. No. B2388362
CAS RN: 1115409-31-8
M. Wt: 400.5
InChI Key: XJOCWYKQOFMTDY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyrazinone ring, the introduction of the naphthyl group, and the creation of the thioether linkage. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these groups around the pyrazinone ring. The exact structure would depend on the specific conditions under which the compound was synthesized .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The pyrazinone ring, for example, might undergo reactions typical of other heterocyclic amines. The thioether linkage could potentially be a site of reactivity as well .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar pyrazinone ring and the potentially aromatic naphthyl and phenyl groups could impact its solubility, melting point, and other properties .

Scientific Research Applications

Synthesis and Structural Studies

  • The synthesis of complex molecules incorporating sulfur, naphthyl, and pyrazinone units often focuses on exploring new ring systems and heterocyclic compounds. Studies have demonstrated methodologies for synthesizing six-membered ring compounds with sulfur, showcasing techniques that might be applicable to synthesizing structures similar to the compound (Livingstone, 1964).
  • Research on the synthesis of tetrasubstituted thiophenes through annulation strategies highlights a significant interest in sulfur-containing heterocycles, which are valuable for various applications, including materials science and pharmaceuticals (Sahu et al., 2015).

Potential Therapeutic Applications

  • Carboxamide derivatives of benzo[b][1,6]naphthyridines have been explored for their cytotoxic activity against cancer cell lines, suggesting that structural analogs with naphthyl and heterocyclic components may have potential in drug development for cancer therapy (Deady et al., 2003).

Photochromic and Material Science Applications

  • The study of photochromic behavior in naphthopyrans linked to thiophene oligomers indicates that compounds with naphthyl and thiophene units can exhibit significant photochromic properties, which are useful for creating materials that change color in response to light exposure. This application is particularly relevant in the development of smart materials and optical devices (Moine et al., 2008).

Chemical Environment Impact on Stability

  • Research on the light-induced degradation of photochromic dyes, such as naphthopyran derivatives in ormosil thin films, has shown that the chemical environment significantly affects the photostability of these compounds. This finding is relevant for designing stable photochromic materials for various applications, including display technologies and UV protection coatings (Pardo et al., 2008).

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended to be a drug, its mechanism of action would depend on its interactions with biological molecules .

Safety and Hazards

Without specific data, it’s difficult to provide accurate information about the safety and hazards of this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The potential applications and future directions for this compound would depend largely on its properties and reactivity. It could potentially be of interest in fields like medicinal chemistry, materials science, or synthetic chemistry .

properties

IUPAC Name

3-[2-(2,4-dimethylphenyl)-2-oxoethyl]sulfanyl-1-naphthalen-1-ylpyrazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O2S/c1-16-10-11-19(17(2)14-16)22(27)15-29-23-24(28)26(13-12-25-23)21-9-5-7-18-6-3-4-8-20(18)21/h3-14H,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJOCWYKQOFMTDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)CSC2=NC=CN(C2=O)C3=CC=CC4=CC=CC=C43)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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